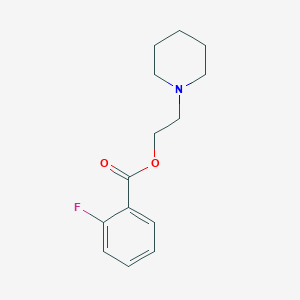![molecular formula C16H14N2O2S B257397 N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide](/img/structure/B257397.png)
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide, also known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP has been used to investigate the mechanisms of action of drugs and their effects on the biochemical and physiological processes in the body. In
Mécanisme D'action
The mechanism of action of N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide involves its conversion to MPP+ in the body. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This results in the selective destruction of dopamine-producing neurons in the brain, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented in scientific research. This compound has been shown to cause a selective loss of dopamine-producing neurons in the substantia nigra region of the brain, leading to a decrease in dopamine levels and the onset of Parkinson's disease symptoms. This compound has also been shown to increase oxidative stress and inflammation in the brain, leading to further damage to neurons and worsening of Parkinson's disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a valuable tool for studying the mechanisms of Parkinson's disease. This compound is also relatively easy to synthesize and has a long shelf life, making it readily available for use in experiments. However, there are also limitations to the use of this compound in lab experiments. This compound is highly toxic and must be handled with care. It also has a narrow therapeutic window, meaning that even small doses can be lethal. Additionally, the effects of this compound on the body are irreversible, making it difficult to study the long-term effects of Parkinson's disease.
Orientations Futures
There are several future directions for research involving N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide. One area of research is the development of new treatments for Parkinson's disease. This compound has been used to test potential treatments for the disorder, and further research may lead to the development of new drugs that can slow or halt the progression of the disease. Another area of research is the study of the long-term effects of this compound on the body. While the effects of this compound are irreversible, further research may shed light on the mechanisms of Parkinson's disease and lead to new treatments for the disorder. Overall, this compound is a valuable tool for scientific research and has the potential to advance our understanding of Parkinson's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis method for N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide involves a multi-step process that begins with the reaction of 2-acetylthiophene with methylamine to form N-(2-acetylthiophen-2-yl)methylamine. This intermediate compound is then reacted with pyridine-2-carboxylic acid to form the final product, this compound. The synthesis of this compound is a well-established process that has been used in numerous scientific studies.
Applications De Recherche Scientifique
N-[(5-methyl-2-furyl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide has been extensively used in scientific research to investigate the mechanisms of action of drugs and their effects on the body. It has been used as a tool to study Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. This compound is metabolized in the body to form MPP+, a compound that selectively destroys dopamine-producing neurons. This makes this compound a valuable tool for studying the mechanisms of Parkinson's disease and for testing potential treatments for the disorder.
Propriétés
Formule moléculaire |
C16H14N2O2S |
|---|---|
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-8-13(20-12)11-18(15-6-2-3-9-17-15)16(19)14-5-4-10-21-14/h2-10H,11H2,1H3 |
Clé InChI |
ZKPAAMOUUITMKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
SMILES canonique |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)






